![molecular formula C12H21NO3S2 B13445104 1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone](/img/structure/B13445104.png)
1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone is a synthetic compound with a molecular formula of C12H21[15N]O3S2 and a molecular weight of 292.42. This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with methyl groups and a methylsulfonylsulfanylmethyl group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
The synthesis of 1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone involves several steps. One common method includes the reaction of 2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrroline with acetyl chloride under controlled conditions . The reaction typically requires a solvent such as chloroform or methanol and is carried out at low temperatures to ensure the stability of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity.
化学反応の分析
1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is employed in metabolic research to study metabolic pathways in vivo, thanks to its stable isotope labeling.
Medicine: It is used in the development of diagnostic tools and imaging agents, particularly in the study of diseases.
Industry: The compound finds applications in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone involves its interaction with specific molecular targets. The compound can act as a spin label, binding to thiol groups in proteins and other biomolecules . This interaction allows researchers to study the structure and dynamics of these molecules using techniques such as electron paramagnetic resonance (EPR) spectroscopy .
類似化合物との比較
1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone can be compared to other similar compounds, such as:
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate: This compound is also a spin label used in EPR spectroscopy but lacks the acetyl group present in this compound.
2,2,5,5-Tetramethyltetrahydrofuran: While structurally different, this compound shares some solvent properties with this compound.
These comparisons highlight the unique structural features and applications of this compound.
特性
分子式 |
C12H21NO3S2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone |
InChI |
InChI=1S/C12H21NO3S2/c1-9(14)13-11(2,3)7-10(12(13,4)5)8-17-18(6,15)16/h7H,8H2,1-6H3/i13+1 |
InChIキー |
NHWXBVUAMMVKNN-KCKQSJSWSA-N |
異性体SMILES |
CC(=O)[15N]1C(C=C(C1(C)C)CSS(=O)(=O)C)(C)C |
正規SMILES |
CC(=O)N1C(C=C(C1(C)C)CSS(=O)(=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


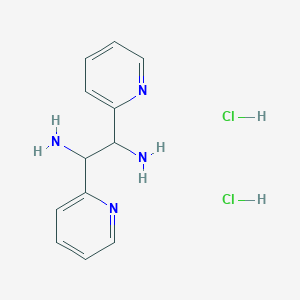
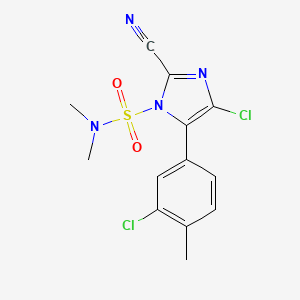
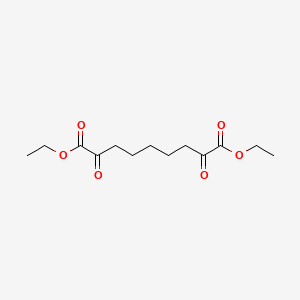
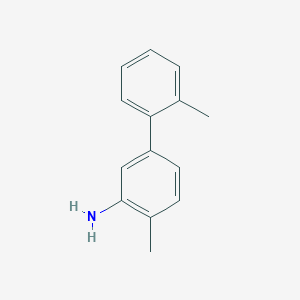
![[(10Z)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxypyridine-2-carboxylate](/img/structure/B13445038.png)
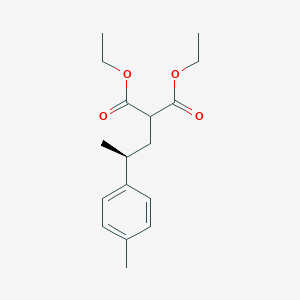
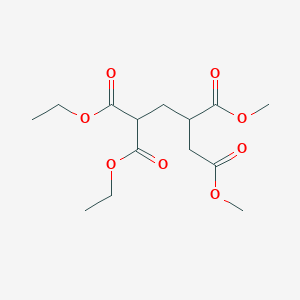
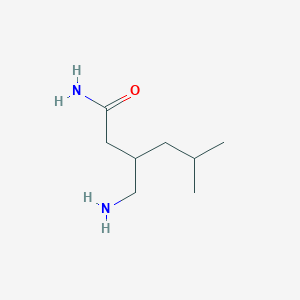
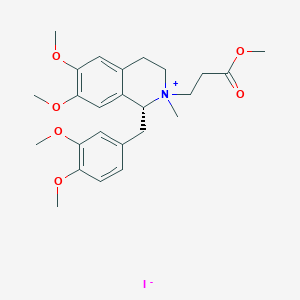
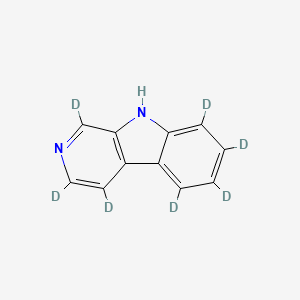

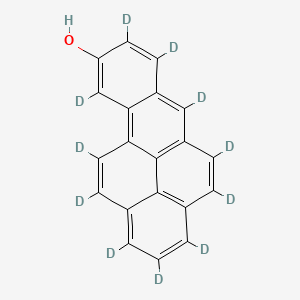
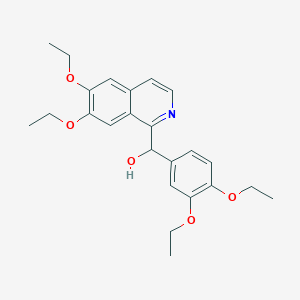
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)
